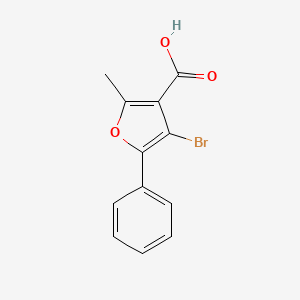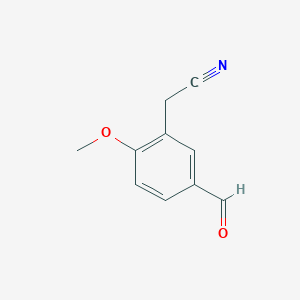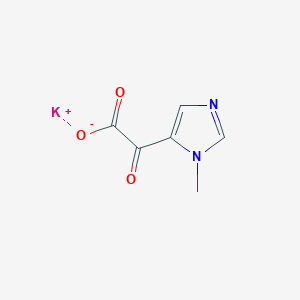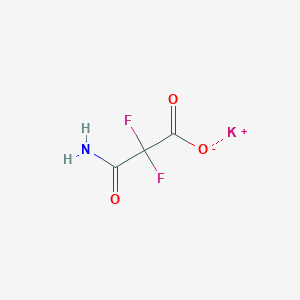
(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as Pyrazole, is an organic compound that is used in many different applications, from pharmaceuticals to laboratory experiments. Pyrazole has a wide range of properties and is used in various scientific research applications due to its versatility. It has been widely studied and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Inhibitors in Drug Metabolism Studies
Pyrazole derivatives serve as selective chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes, which are crucial for drug metabolism. Understanding the selectivity and potency of these inhibitors is essential for predicting drug-drug interactions when multiple drugs are coadministered. The selectivity of such inhibitors plays a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Antifungal Agents
Some pyrazole derivatives have shown significant antifungal activity against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. These compounds' structure-activity relationships are crucial for designing targeted molecules with enhanced antifungal properties (Kaddouri et al., 2022).
Building Blocks in Heterocyclic Chemistry
Pyrazole derivatives are valued as building blocks in the synthesis of various heterocyclic compounds due to their unique reactivity. They serve as precursors for generating diverse heterocycles, such as pyrazolo-imidazoles and spiropyrans, under mild reaction conditions, making them integral to heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Synthons in Organic Synthesis
Pyrazole moieties are extensively used as synthons in organic synthesis due to their presence in many biologically active compounds. Their derivatives exhibit a wide range of biological activities, making them an interesting template for combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Flavor Characterization in Plants
Certain pyrazole derivatives contribute to the characteristic mushroom-like flavor in plants such as Melittis melissophyllum, found in the Lamiaceae family. These compounds are of economic interest for natural flavoring applications (Maggi et al., 2012).
Scaffold in Anti-inflammatory and Antiviral Drug Design
Pyrazole scaffolds are central to designing anti-inflammatory and antiviral drugs due to their efficacy against various targets. Their versatility in the biotic area has attracted significant scientific interest, leading to numerous studies on their chemistry and pharmacological profiles (Karati et al., 2022).
properties
IUPAC Name |
(1S)-1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394051-20-7 | |
| Record name | (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)

![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)



![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)
![1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea](/img/structure/B1406680.png)


![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)